

Spectroscopic Data of Tetromycin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetromycin A**

Cat. No.: **B10769618**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Tetromycin A**, a tetracyclic acid-based antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the general workflow for its isolation and characterization.

Core Spectroscopic Data

The structural elucidation of **Tetromycin A** relies heavily on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. These techniques provide detailed insights into the molecule's atomic connectivity and overall composition.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule. For **Tetromycin A**, the data provides a precise molecular weight and formula.

Parameter	Value
Molecular Formula	C ₃₆ H ₄₈ O ₆
Molecular Weight	576.77 g/mol
Ionization Mode	Positive
Adduct	[M+H] ⁺
Measured m/z	577.3476
Calculated m/z	577.3478

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the **Tetromycin A** molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data for **Tetromycin A** (in CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.58	m	
3	1.60, 1.39	m	
4	3.51	d	10.0
5	1.54	m	
6	1.29	m	
7	1.95, 1.05	m	
8	1.48	m	
9	2.12	m	
10	1.70	m	
11	3.75	d	9.2
13	5.08	s	
14	1.22	s	
15	1.08	d	6.8
17	5.30	t	7.2
18	2.05	m	
19	2.05	m	
20	5.09	t	6.8
22	1.60	s	
23	0.88	d	6.8
24	1.50	m	
25	2.30	dd	14.0, 4.4
26	2.58	m	
28	1.00	d	6.8

29	1.75	s
30	1.25	s
31-OAc	2.08	s

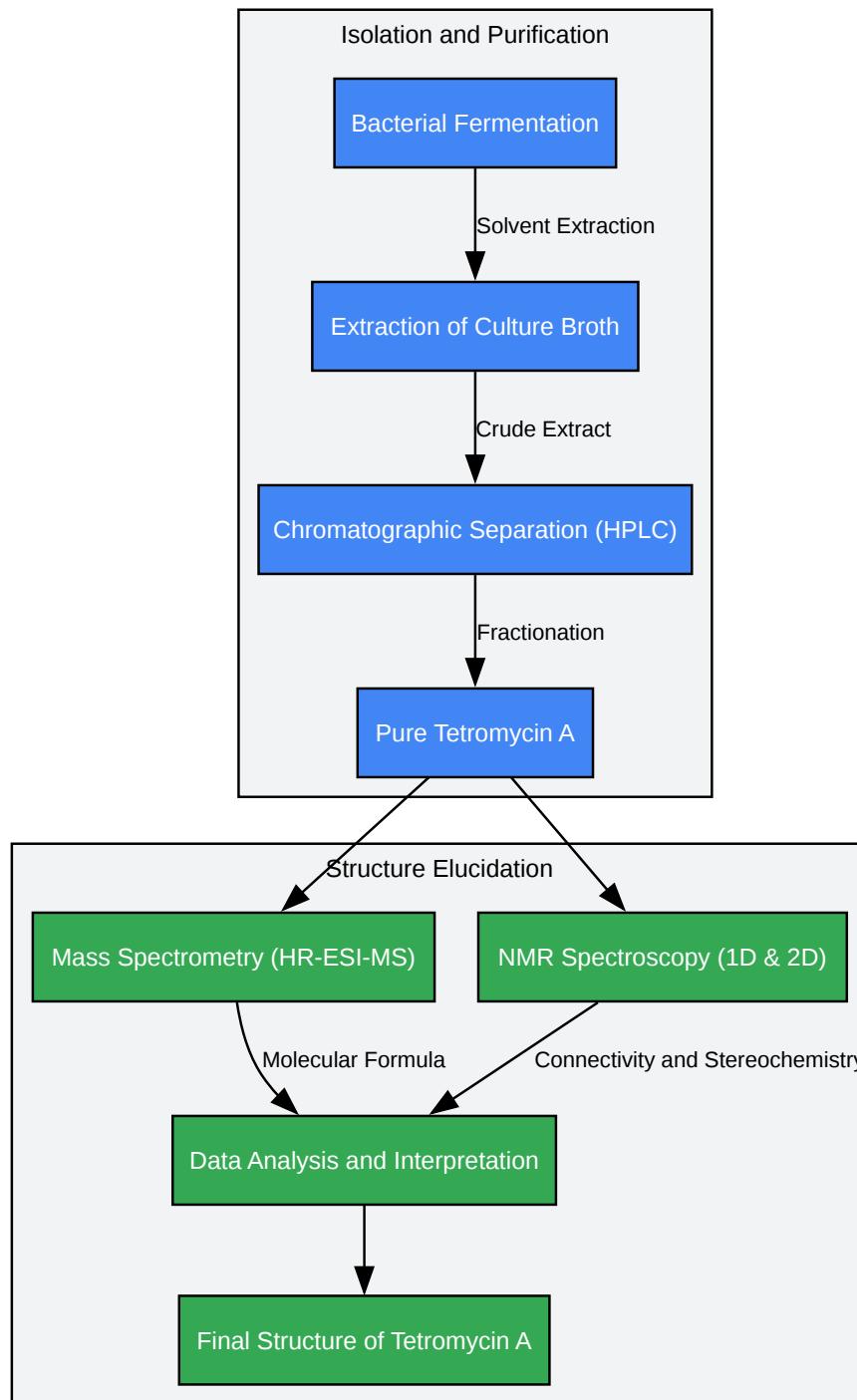
¹³C NMR Spectroscopic Data for Tetromycin A (in CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	170.8	17	124.5
2	36.4	18	39.7
3	29.5	19	26.7
4	78.2	20	131.4
5	34.5	21	135.2
6	28.1	22	12.5
7	36.9	23	22.8
8	29.8	24	41.5
9	48.1	25	45.2
10	38.2	26	86.1
11	75.1	27	192.1
12	42.3	28	15.9
13	118.2	29	25.7
14	21.1	30	17.9
15	16.2	31	170.3
16	138.1	31-OAc	21.3

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products. The following sections outline the methodologies employed for **Tetromycin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Instrumentation: NMR spectra were recorded on a Bruker Avance 400 spectrometer.
- Sample Preparation: Samples of **Tetromycin A** were dissolved in deuterated chloroform (CDCl_3).
- Data Acquisition:
 - ^1H NMR spectra were acquired at 400 MHz.
 - ^{13}C NMR spectra were acquired at 100 MHz.
 - Standard Bruker pulse programs were used for all 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
- Referencing: Chemical shifts were referenced to the residual solvent signals of CDCl_3 (δH 7.26 and δC 77.0).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- Instrumentation: HR-ESI-MS data were obtained on a Thermo Finnigan LTQ Orbitrap mass spectrometer.
- Sample Introduction: Samples were introduced via direct infusion.
- Ionization: Electrospray ionization was used in the positive ion mode.
- Data Analysis: The molecular formula was determined by analyzing the high-resolution mass measurement of the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Tetromycin A** from its natural source.

[Click to download full resolution via product page](#)

General workflow for the isolation and characterization of **Tetromycin A**.

- To cite this document: BenchChem. [Spectroscopic Data of Tetromycin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10769618#spectroscopic-data-of-tetromycin-a-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com